molecular formula C6H11NO3 B020437 Methyl 2-formamido-2-methylpropanoate CAS No. 109862-23-9

Methyl 2-formamido-2-methylpropanoate

Cat. No.: B020437
CAS No.: 109862-23-9
M. Wt: 145.16 g/mol
InChI Key: HKSSKAONTKBOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-formamido-2-methylpropanoate is a branched ester derivative featuring a formamido (-NHCHO) substituent at the α-carbon of a methylpropanoate backbone. The compound’s unique combination of a methyl ester and formamido group suggests roles in pharmaceutical intermediates or specialty organic synthesis, where steric hindrance and functional group compatibility are critical .

Properties

IUPAC Name

methyl 2-formamido-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(2,7-4-8)5(9)10-3/h4H,1-3H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSSKAONTKBOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs include:

  • 2-(2-Methoxyphenyl)-2-methylpropanoic acid (): A carboxylic acid with a methoxyphenyl substituent.
  • Ethyl 2-methyl-2-(methylamino)propanoate (): An ethyl ester with a methylamino group.
  • Methyl salicylate (): A simple aromatic ester with a phenolic hydroxyl group.
  • Terpene-derived methyl esters (): Complex bicyclic esters (e.g., sandaracopimaric acid methyl ester).

Functional Group Influence

Ester vs. Carboxylic Acid
  • Methyl 2-formamido-2-methylpropanoate (ester): Likely exhibits higher volatility and lower acidity compared to carboxylic acid analogs like 2-(2-Methoxyphenyl)-2-methylpropanoic acid. Esters are generally more lipophilic, enhancing membrane permeability in biological systems .
  • 2-(2-Methoxyphenyl)-2-methylpropanoic acid (carboxylic acid): Higher water solubility due to ionizable -COOH group but may require derivatization (e.g., esterification) for applications requiring neutral species .
Formamido vs. Amino/Methoxy Groups
  • This contrasts with: Methylamino group (-NHCH₃, in Ethyl 2-methyl-2-(methylamino)propanoate): Less polar, reducing solubility but increasing stability toward hydrolysis . Methoxy group (-OCH₃, in 2-(2-Methoxyphenyl)-2-methylpropanoic acid): Electron-donating, enhancing aromatic ring stability but lacking hydrogen-bonding donors .

Physical and Chemical Properties (Inferred)

Compound Name Molecular Formula Molecular Weight Key Functional Groups Boiling Point (Estimated) Stability Notes
This compound C₆H₁₁NO₃ 161.16 g/mol Ester, Formamido ~200–220°C Hydrolysis-prone in acidic/basic conditions
2-(2-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 194.23 g/mol Carboxylic acid, Methoxy >250°C Stable but hygroscopic
Ethyl 2-methyl-2-(methylamino)propanoate C₇H₁₅NO₂ 145.20 g/mol Ester, Methylamino ~180–200°C Moderate hydrolysis resistance
Methyl salicylate C₈H₈O₃ 152.15 g/mol Ester, Phenolic hydroxyl 222°C Stable under ambient conditions

Note: Data inferred from analogs in –6.

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